molecular formula C47H88O16S B1261707 3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Cat. No. B1261707
M. Wt: 941.3 g/mol
InChI Key: JKDUJLMQCDQDPP-TYJYIGFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose is a sulfoglycolipid in which alpha,alpha-trehalose, sulfated at the 2'-position, is acylated at the 2-position with palmitic acid, and at the 3-position with 2-methyloctadecanoic acid. It is a sulfoglycolipid and a polyacyl alpha,alpha-trehalose derivative. It derives from an alpha,alpha-trehalose.

Scientific Research Applications

1. Characterization in Mycobacterium tuberculosis Hydroxyphthioceranoic and phthioceranoic acids are key components of sulfolipids found in the cell wall of Mycobacterium tuberculosis. These complex lipids, including families like sulfolipid II, are crucial for the bacterium's structure and pathogenesis. Innovative mass spectrometric approaches with charge-reverse derivatization have been developed for their detailed characterization, confirming the predominance of sulfolipid II species in the cell wall of M. tuberculosis (Hsu, 2016).

2. Structural Analysis of Trehalose Derivatives Studies have detailed the structures of various substituted alpha,alpha'-trehalose derivatives. These structures are essential for understanding the molecular interactions and framework of these compounds, which can be pivotal in biological systems and applications (Baddeley et al., 2004).

3. Role in Trehalose Metabolism in Mycobacteria Trehalose plays a multifunctional role in mycobacteria, being a core element of glycolipids like sulfolipids and polyacyltrehalose, and is vital in the formation of the mycolic acid cell wall layer. It's part of a complex metabolic network, impacting the bacterium's virulence and interaction with the host (Kalscheuer & Koliwer-Brandl, 2014).

4. Biosynthesis and Function of Polyacyltrehalose Polyacyltrehalose (PAT), a unique glycolipid in M. tuberculosis, is synthesized through a pathway involving specific acyltransferases like PapA3. Understanding the biosynthesis and function of PAT provides insights into the bacterium's pathogenic mechanisms and potential therapeutic targets (Hatzios et al., 2009).

5. Trehalose as a Multifunctional Molecule Beyond its role in mycobacteria, trehalose is recognized for its protective properties against various stress conditions and its significance in different organisms. Its biosynthesis pathways and functional roles in cellular protection and stress response are areas of significant research interest (Elbein et al., 2003).

properties

Product Name

3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

Molecular Formula

C47H88O16S

Molecular Weight

941.3 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-sulfooxyoxan-2-yl]oxy-3-hexadecanoyloxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] 2-methyloctadecanoate

InChI

InChI=1S/C47H88O16S/c1-4-6-8-10-12-14-16-18-20-21-23-25-27-29-31-35(3)45(54)61-42-40(52)37(34-49)59-47(62-46-43(63-64(55,56)57)41(53)39(51)36(33-48)58-46)44(42)60-38(50)32-30-28-26-24-22-19-17-15-13-11-9-7-5-2/h35-37,39-44,46-49,51-53H,4-34H2,1-3H3,(H,55,56,57)/t35?,36-,37-,39-,40-,41+,42+,43-,44-,46-,47-/m1/s1

InChI Key

JKDUJLMQCDQDPP-TYJYIGFGSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1OC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OS(=O)(=O)O)CO)O

Canonical SMILES

CCCCCCCCCCCCCCCCC(C)C(=O)OC1C(C(OC(C1OC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)O)OS(=O)(=O)O)CO)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 2
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 3
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 4
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 5
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose
Reactant of Route 6
3-O-(2-methyloctadecanoyl)-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose

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